1-(6-Chloropyrimidin-4-yl)piperidin-4-amine

説明

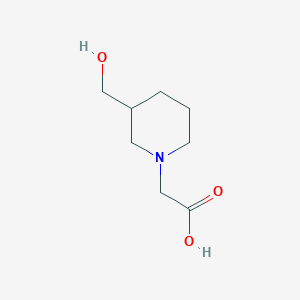

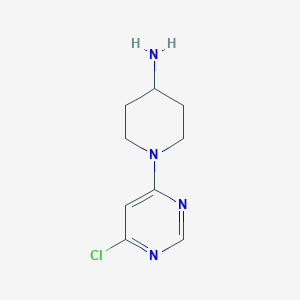

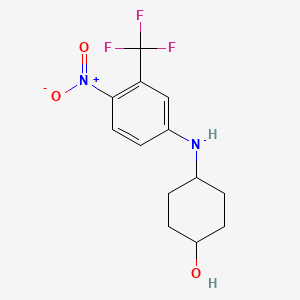

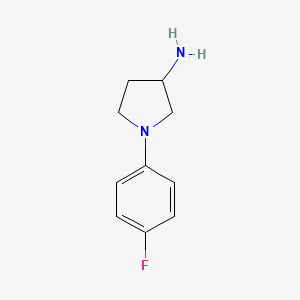

“1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN3. It is a tertiary amino compound and a dialkylarylamine . It is also known by other names such as “1-(6-chloro-2-pyridinyl)-4-piperidinamine” and "SR57227A" .

Molecular Structure Analysis

The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” consists of a piperidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring contains a chlorine atom at the 6th position .

科学的研究の応用

Drug Synthesis and Medicinal Chemistry

Piperidine derivatives like 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine are pivotal in drug synthesis. They serve as key intermediates in the construction of complex pharmaceutical compounds due to their versatile chemical reactivity . This compound can be functionalized further to create a variety of biologically active molecules, potentially leading to new therapeutic agents.

Pharmacological Research

In pharmacology, this compound’s derivatives are explored for their potential to act as pharmacophores. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity . Research into such derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Antimicrobial Agents

The chloropyrimidinyl and piperidinyl groups are known to contribute to antimicrobial properties. Studies have shown that structurally similar compounds exhibit significant activity against a range of microbial pathogens, suggesting that 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine could be a valuable lead compound in developing new antimicrobial agents .

Anticancer Research

Compounds with a piperidine nucleus have been studied for their anticancer properties. The presence of a chloropyrimidinyl moiety can enhance these properties, making 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine a candidate for anticancer drug development. It may inhibit cancer cell growth or interfere with signaling pathways crucial for tumor progression .

Neuropharmacology

Piperidine derivatives are often investigated for their effects on the central nervous system. They can serve as building blocks for drugs targeting neurological conditions such as Alzheimer’s disease, schizophrenia, and depression. The chloropyrimidinyl group in 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine could modify the compound’s interaction with neural receptors, leading to novel treatments for these conditions .

Agricultural Chemistry

In the field of agricultural chemistry, piperidine derivatives are used to synthesize pesticides and herbicides. The structural features of 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine could be exploited to develop new agrochemicals that are more effective and environmentally friendly .

作用機序

While the specific mechanism of action for “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” is not clear, compounds with a piperidine moiety have been shown to exhibit a wide range of biological activities. For example, GPR119 agonists, which often contain a piperidine moiety, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Safety and Hazards

Based on the available data, “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” may pose certain hazards. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVSZHCHBMPQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyrimidin-4-yl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)

![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)